molecular formula C14H8N2O3 B1611682 4-Cyano-4'-nitrobenzophenone CAS No. 68271-77-2

4-Cyano-4'-nitrobenzophenone

Cat. No.: B1611682
CAS No.: 68271-77-2
M. Wt: 252.22 g/mol
InChI Key: TWQOHWCUSCBNRE-UHFFFAOYSA-N
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Description

4-Cyano-4’-nitrobenzophenone is an organic compound with the molecular formula C14H8N2O3. It is characterized by the presence of both cyano and nitro functional groups attached to a benzophenone core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

4-Cyano-4’-nitrobenzophenone finds applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of high-performance polymers and materials with specific electronic properties.

Safety and Hazards

4-Cyano-4’-nitrobenzophenone is classified as an irritant . It is harmful if swallowed or in contact with skin . It causes skin and eye irritation . It is toxic if inhaled and may cause respiratory irritation . Protective measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-4’-nitrobenzophenone typically involves the nitration of 4-cyanobenzophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C6H5COC6H4CN+HNO3C6H5COC6H3(NO2)CN+H2O\text{C}_6\text{H}_5\text{COC}_6\text{H}_4\text{CN} + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_5\text{COC}_6\text{H}_3(\text{NO}_2)\text{CN} + \text{H}_2\text{O} C6​H5​COC6​H4​CN+HNO3​→C6​H5​COC6​H3​(NO2​)CN+H2​O

Industrial Production Methods: In an industrial setting, the production of 4-Cyano-4’-nitrobenzophenone may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-4’-nitrobenzophenone undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

Major Products Formed:

    Reduction: 4-Cyano-4’-aminobenzophenone.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Cyano-4’-nitrobenzophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways.

Comparison with Similar Compounds

  • 4-Cyano-4’-aminobenzophenone
  • 4-Nitrobenzophenone
  • 4-Cyanobenzophenone

Comparison: 4-Cyano-4’-nitrobenzophenone is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity and properties. Compared to 4-Nitrobenzophenone, the additional cyano group in 4-Cyano-4’-nitrobenzophenone allows for further functionalization and reactivity. Similarly, the presence of the nitro group distinguishes it from 4-Cyanobenzophenone, providing additional pathways for chemical modification and application.

Properties

IUPAC Name

4-(4-nitrobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O3/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)16(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQOHWCUSCBNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568593
Record name 4-(4-Nitrobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68271-77-2
Record name 4-(4-Nitrobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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